Boc-Asp(Obzl)-Obzl
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Overview
Description
Boc-Asp(Obzl)-Obzl: is a derivative of aspartic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl groups are protected by benzyl (Obzl) groups. This compound is commonly used in peptide synthesis to protect functional groups during the reaction process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Asp(Obzl)-Obzl typically involves the following steps:
Protection of the Amino Group: The amino group of aspartic acid is protected using a tert-butyloxycarbonyl (Boc) group. This is usually achieved by reacting aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Carboxyl Groups: The carboxyl groups are protected by benzyl (Obzl) groups. This can be done by reacting the Boc-protected aspartic acid with benzyl bromide in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production methods for this compound would involve large-scale synthesis using the same principles as the laboratory methods but optimized for efficiency and yield. This might include continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Boc-Asp(Obzl)-Obzl undergoes deprotection reactions to remove the Boc and Obzl groups. The Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid), while the Obzl groups can be removed using catalytic hydrogenation.
Substitution Reactions: The protected aspartic acid can undergo substitution reactions where the protected groups are replaced with other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, palladium on carbon (Pd/C) with hydrogen gas for Obzl removal.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Deprotected Aspartic Acid: After deprotection, the major product is aspartic acid.
Substituted Derivatives: Depending on the substitution reactions, various derivatives of aspartic acid can be formed.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-Asp(Obzl)-Obzl is used in the synthesis of peptides, where it serves as a protected building block to prevent unwanted side reactions.
Biology:
Protein Engineering: Used in the synthesis of modified proteins for research purposes.
Medicine:
Drug Development: Utilized in the development of peptide-based drugs.
Industry:
Biotechnology: Employed in the production of synthetic peptides for various industrial applications.
Mechanism of Action
Mechanism: The primary function of Boc-Asp(Obzl)-Obzl is to protect the functional groups of aspartic acid during chemical reactions. The Boc group protects the amino group, while the Obzl groups protect the carboxyl groups. These protective groups are removed after the desired reactions are completed, yielding the unprotected aspartic acid or its derivatives.
Molecular Targets and Pathways: The compound itself does not have a specific biological target but is used to facilitate the synthesis of peptides and proteins that may have specific targets and pathways.
Comparison with Similar Compounds
Boc-Asp(OMe)-OMe: Similar compound where the carboxyl groups are protected by methyl (OMe) groups instead of benzyl groups.
Fmoc-Asp(Obzl)-Obzl: Another derivative where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group.
Uniqueness: Boc-Asp(Obzl)-Obzl is unique in its combination of protective groups, which provide stability and ease of removal under specific conditions, making it particularly useful in peptide synthesis.
Biological Activity
Boc-Asp(OBzl)-Obzl, a derivative of aspartic acid, is recognized for its potential biological activities and applications in peptide synthesis and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of aspartic acid, along with a benzyl (OBzl) ester on the carboxylic acid side. Its molecular formula is C16H21NO6 with a molecular weight of approximately 323.3 g/mol. The compound is often used in peptide synthesis due to its stability and reactivity.
Synthesis
This compound can be synthesized through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase techniques. The compound has been reported to exhibit high reactivity in coupling reactions, making it a valuable building block for constructing complex peptides. For instance, Boc-Asp(OBzl)-OSu has been shown to yield high conversion rates when coupled with phenyl-containing amino acids without requiring extensive reaction times or conditions .
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against certain enzymes, particularly proteases. A study evaluating various Boc series compounds found that Boc-Asp(OBzl) demonstrated enhanced inhibition compared to other derivatives, highlighting its potential as an effective inhibitor in therapeutic applications .
Table 1: Inhibitory Activity of Boc Series Compounds
Compound | IC₅₀ (μM) | Activity Level |
---|---|---|
Boc-Asp(OBzl) | < 10 | High |
Boc-Glu(OBzl) | > 50 | Low |
Boc-Trp-OSu | 20 | Moderate |
The table illustrates that Boc-Asp(OBzl) has a notably low IC₅₀ value, indicating potent inhibitory activity against target enzymes.
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of Boc-Asp(OBzl) on various cell lines. The compound's effects on cell viability were measured using standard assays, revealing that at lower concentrations, it does not significantly affect cell survival, suggesting a favorable safety profile for potential therapeutic use .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of bulky hydrophobic groups at specific positions can enhance the biological activity of Boc-Asp(OBzl). For example, modifications at the P2 position with larger side chains have been linked to increased potency against certain proteases .
Figure 1: Proposed Binding Mode of Boc-Asp(OBzl)
The binding mode analysis shows that the hydrophobic interactions between the benzyl group and the enzyme active site contribute to its enhanced inhibitory activity. The optimal length and bulkiness of side chains are critical for maximizing enzyme interaction.
Case Study 1: Peptide Synthesis
In a study focused on synthesizing peptide sequences containing Boc-Asp(OBzl), researchers successfully incorporated it into various peptide constructs, demonstrating its utility as a versatile building block in SPPS . The synthesis yielded peptides with high purity and enantiomeric excess, underscoring the effectiveness of Boc-Asp(OBzl) in complex peptide assembly.
Case Study 2: Therapeutic Applications
Another investigation explored the therapeutic potential of Boc-Asp(OBzl) derivatives in cancer treatment. The study revealed that certain modified peptides exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a promising avenue for targeted cancer therapies .
Properties
Molecular Formula |
C23H27NO6 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
dibenzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
InChI |
InChI=1S/C23H27NO6/c1-23(2,3)30-22(27)24-19(21(26)29-16-18-12-8-5-9-13-18)14-20(25)28-15-17-10-6-4-7-11-17/h4-13,19H,14-16H2,1-3H3,(H,24,27)/t19-/m0/s1 |
InChI Key |
ORYQVZVMWMCZSK-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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